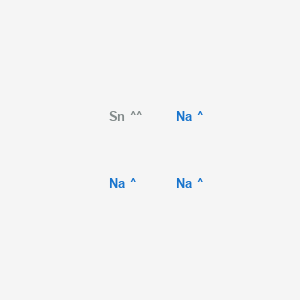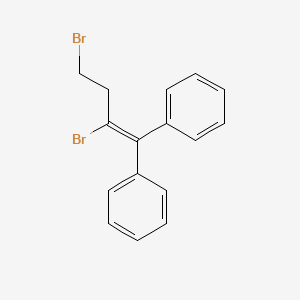
1,1'-(2,4-Dibromobut-1-ene-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2,4-dibromo-1-butene is an organic compound characterized by the presence of two bromine atoms and two phenyl groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,4-dibromo-1-butene typically involves the bromination of 1,1-diphenyl-1-butene. This can be achieved using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the double bond of the butene reacts with bromine to form the dibromo compound .
Industrial Production Methods: Industrial production of 1,1-Diphenyl-2,4-dibromo-1-butene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diphenyl-2,4-dibromo-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Treatment with strong bases like potassium hydroxide (KOH) can lead to the elimination of hydrogen bromide (HBr), forming alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as KOH in ethanol.
Major Products:
Substitution: Formation of phenyl-substituted alcohols or amines.
Elimination: Formation of diphenyl-substituted alkenes.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2,4-dibromo-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2,4-dibromo-1-butene involves its reactivity towards nucleophiles and bases. The presence of bromine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The phenyl groups provide stability to the resulting intermediates and products .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromobutane: Similar in having two bromine atoms but differs in the absence of phenyl groups.
1,2-Dibromoethane: Another dibromo compound but with a shorter carbon chain.
1,2-Dibromobutane: Similar structure but with bromine atoms on adjacent carbons.
Uniqueness: 1,1-Diphenyl-2,4-dibromo-1-butene is unique due to the presence of phenyl groups, which influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
51752-40-0 |
|---|---|
Molekularformel |
C16H14Br2 |
Molekulargewicht |
366.09 g/mol |
IUPAC-Name |
(2,4-dibromo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Br2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
FVKJRHJYQFGAEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(CCBr)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


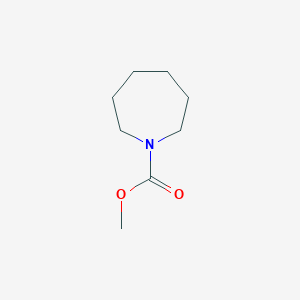
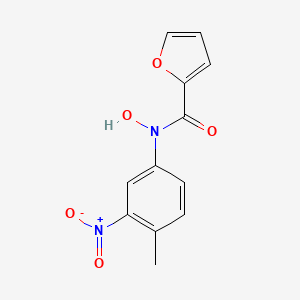
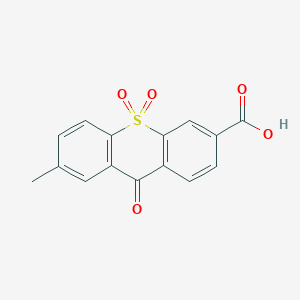
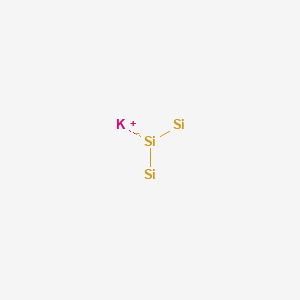
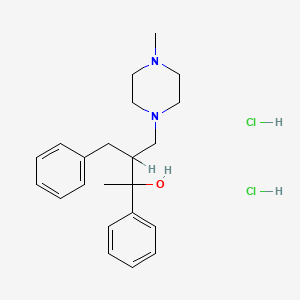
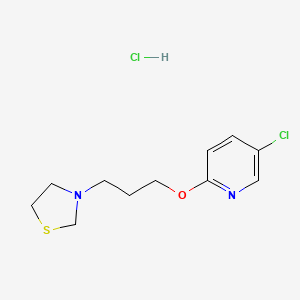
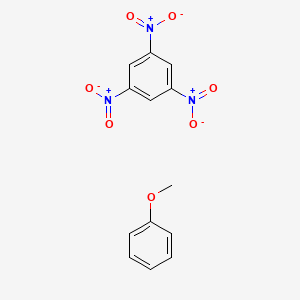
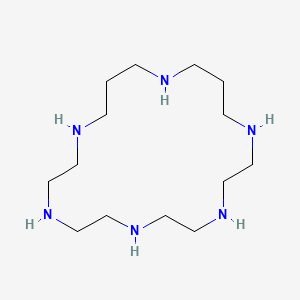
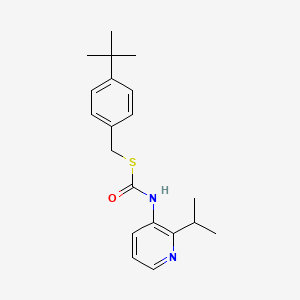
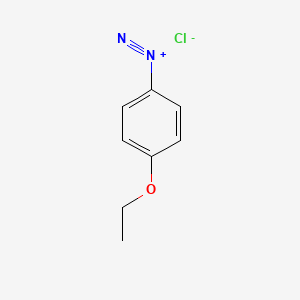
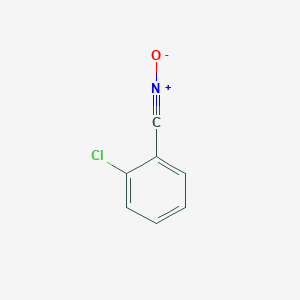
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
